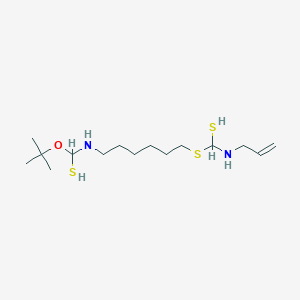
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thia, and diaza groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol typically involves multiple steps, including nucleophilic substitution and ring closure reactions. One common method involves the reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions, followed by subsequent ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as thiols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Industry: Used in the development of sensors and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol involves its ability to interact with metal ions and other molecules through its sulfur and nitrogen atoms. These interactions can influence various molecular pathways and processes, making the compound useful in both biological and chemical contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxo-1,3-dithiol-carboxamides: These compounds share similar sulfur-containing functional groups and have applications in antispasmodic agents and other medicinal chemistry fields.
1,3,4-Thiadiazole-2,5-dithiol: This compound is structurally similar and is used in the synthesis of crown ethers and other complex molecules.
Uniqueness
What sets 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and related fields.
Eigenschaften
CAS-Nummer |
926644-25-9 |
|---|---|
Molekularformel |
C15H32N2OS3 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
(2-methylpropan-2-yl)oxy-[6-[(prop-2-enylamino)-sulfanylmethyl]sulfanylhexylamino]methanethiol |
InChI |
InChI=1S/C15H32N2OS3/c1-5-10-17-14(20)21-12-9-7-6-8-11-16-13(19)18-15(2,3)4/h5,13-14,16-17,19-20H,1,6-12H2,2-4H3 |
InChI-Schlüssel |
IXQDJJIVNCIHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(NCCCCCCSC(NCC=C)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
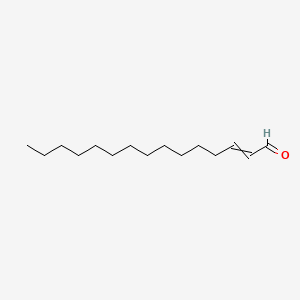

![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)
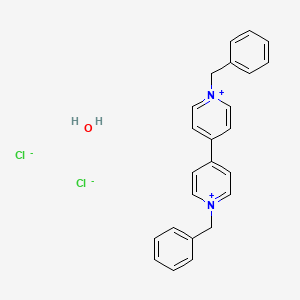

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)
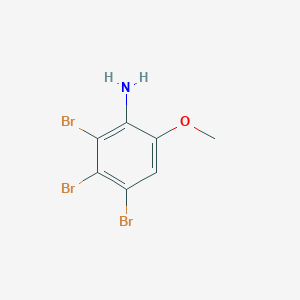
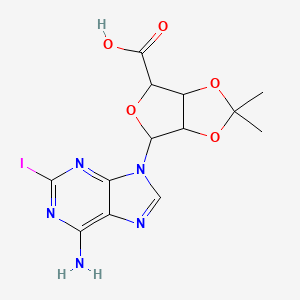
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B14165874.png)
